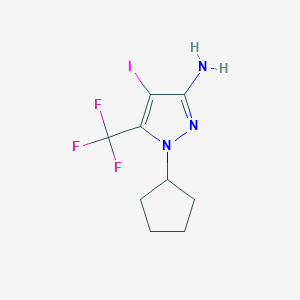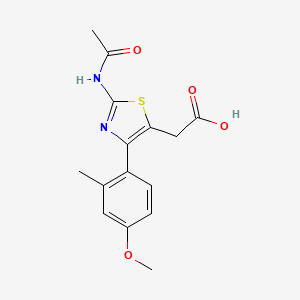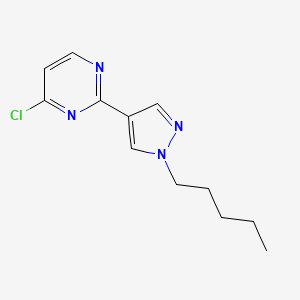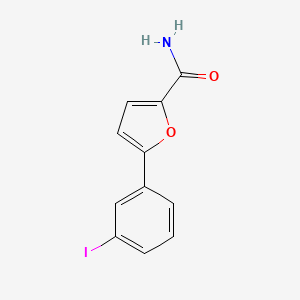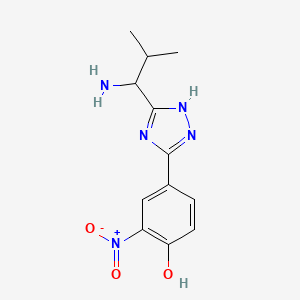
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol is a complex organic compound that features a triazole ring, a nitrophenol group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the nitrophenol group and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol group can yield quinones, while reduction of the nitro group can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenol group can participate in redox reactions, affecting cellular processes. The amino group can form hydrogen bonds with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Amino-2-methylpropyl)phenol
- 1-Amino-2-methyl-2-propanol
- (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid
Comparison
Compared to these similar compounds, 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol is unique due to the presence of the triazole ring and the nitrophenol group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15N5O3 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
4-[5-(1-amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-nitrophenol |
InChI |
InChI=1S/C12H15N5O3/c1-6(2)10(13)12-14-11(15-16-12)7-3-4-9(18)8(5-7)17(19)20/h3-6,10,18H,13H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
KZLNAZACYHUILI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=NC(=NN1)C2=CC(=C(C=C2)O)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


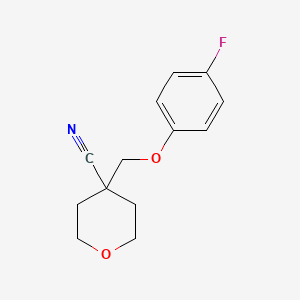
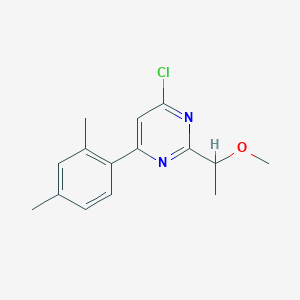
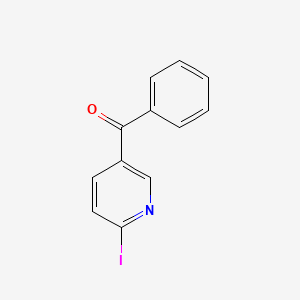
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)
![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)


